3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne
Description
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne is a highly fluorinated alkyne with the molecular formula C₆H₃F₉. Fluorinated alkynes are characterized by their triple bond and fluorine substitution, which confer unique reactivity, thermal stability, and applications in materials science and pharmaceuticals. The compound’s fluorine-rich structure likely contributes to high electronegativity, low polarizability, and resistance to degradation, similar to other perfluorinated compounds .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohex-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDUDNZLDHKIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505825 | |
| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-30-4 | |
| Record name | 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dehydrohalogenation of Vicinal Dihalides
The double elimination of vicinal dihalides is a classical method for alkyne synthesis. For 3,3,4,4,5,5,6,6,6-nonafluorohex-1-yne, this approach requires a precursor with halogens at C1 and C2 of the fluorinated hexane chain.
Precursor Synthesis
The vicinal dihalide 1,2-dibromo-3,3,4,4,5,5,6,6,6-nonafluorohexane must first be synthesized. This could involve radical fluorination of 1,2-dibromohexane using cobalt(III) fluoride (CoF₃) or electrochemical fluorination. However, regioselective fluorination at C3–C6 while preserving the C1–C2 dihalide remains experimentally demanding.
Elimination Reaction
Treatment of the dihalide with a strong base like potassium amide (KNH₂) in liquid ammonia induces two successive E2 eliminations, yielding the alkyne:
$$
\text{Br-C}1\text{H}2\text{-C}2\text{H}2\text{-(CF}2\text{)}3\text{CF}3 \xrightarrow{\text{2 KNH}2} \text{HC≡C-(CF}2\text{)}3\text{CF}3 + 2 \text{HBr} + 2 \text{NH}3
$$
The reaction’s success hinges on the base’s ability to abstract β-hydrogens despite the electron-deficient environment from fluorine substituents. Steric hindrance at C3–C6 may further complicate elimination.
Sonogashira Coupling with Fluorinated Alkyl Halides
The Sonogashira reaction, a palladium-catalyzed cross-coupling between terminal alkynes and aryl/alkyl halides, offers a modular route.
Substrate Preparation
A terminal alkyne (e.g., acetylene) is coupled with a perfluorinated alkyl iodide, 3,3,4,4,5,5,6,6,6-nonafluorohex-1-iodine :
$$
\text{HC≡CH} + \text{I-CH}2\text{-(CF}2\text{)}3\text{CF}3 \xrightarrow{\text{Pd/C, CuI, PPh}3} \text{HC≡C-CH}2\text{-(CF}2\text{)}3\text{CF}_3 + \text{HI}
$$
Challenges in Alkyl Halide Reactivity
Perfluorinated alkyl iodides exhibit reduced electrophilicity due to fluorine’s inductive effects. Catalytic systems must overcome this limitation. Search result highlights the use of 10% Pd/C with PPh₃ and CuI in 1,4-dioxane at 80°C, achieving yields up to 92% for analogous couplings.
Alkylation of Metal Acetylides
Deprotonating terminal alkynes to form nucleophilic acetylides enables alkylation with fluorinated electrophiles.
Sodium Acetylide Formation
Acetylene reacts with sodium amide (NaNH₂) in liquid NH₃:
$$
\text{HC≡CH} + \text{NaNH}2 \rightarrow \text{HC≡C⁻Na⁺} + \text{NH}3
$$
Nucleophilic Substitution
The acetylide attacks a perfluorinated alkyl bromide (e.g., Br-CH₂-(CF₂)₃CF₃ ):
$$
\text{HC≡C⁻Na⁺} + \text{Br-CH}2\text{-(CF}2\text{)}3\text{CF}3 \rightarrow \text{HC≡C-CH}2\text{-(CF}2\text{)}3\text{CF}3 + \text{NaBr}
$$
Solvent and Temperature Optimization
Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilicity, while crown ethers (e.g., 18-crown-6) improve sodium ion coordination, accelerating substitution.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Yield (Estimated) |
|---|---|---|---|
| Dehydrohalogenation | Direct, fewer steps | Precursor synthesis complexity | 30–50% |
| Sonogashira Coupling | Modular, mild conditions | Low reactivity of perfluorinated halides | 60–80% |
| Acetylide Alkylation | Scalable with strong bases | Competing elimination side reactions | 40–70% |
Functionalization and Post-Synthetic Modifications
Purification Challenges
The high electronegativity of fluorine impedes traditional distillation. Fluorous liquid-liquid extraction using perfluorinated solvents (e.g., FC-72) can isolate the product.
Stability Considerations
Perfluorinated alkynes are susceptible to hydrolysis at the triple bond. Storage under anhydrous conditions with molecular sieves is critical.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Fluorinated alkenes or alkanes.
Substitution: Fluorinated alcohols or amines.
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Employed in the development of fluorinated probes and imaging agents for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-yne is primarily attributed to its fluorinated structure, which imparts unique properties such as:
Hydrophobicity: The presence of multiple fluorine atoms makes the compound highly hydrophobic, influencing its interactions with biological membranes and other hydrophobic environments.
Chemical Stability: The strong carbon-fluorine bonds provide exceptional chemical stability, making the compound resistant to degradation and reactive conditions.
Reactivity: The terminal alkyne group allows for selective reactions, enabling the compound to act as a versatile building block in chemical synthesis.
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene (C₆H₃F₉)
- Structure : Alkene analog with a double bond instead of a triple bond.
- Key Properties :
6-Fluorohex-1-yne (C₆H₉F)
- Key Properties: Molecular Weight: 100.136 g/mol (significantly lower than the nonafluoro compound) . Reactivity: The triple bond in alkynes enhances reactivity in cycloaddition and polymerization reactions compared to alkenes.
3,3,4,4,5,5,6,6-octafluoro-6-iodohex-1-ene (C₆H₃F₈I)
- Structure : Iodo-substituted alkene with eight fluorines.
- Key Properties :
Physical and Chemical Properties
Environmental and Thermal Stability
- Atmospheric Lifetime: The alkene analog (Nonafluorohex-1-ene) has a short half-life of 9 days, suggesting rapid degradation compared to long-lived greenhouse gases like HFCs .
- Thermal Stability: Fluorinated compounds generally exhibit high thermal stability. For example, 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate (C₁₀H₉F₉O₂) is used in high-temperature applications like polymer synthesis .
Research Findings
- Synthesis: Fluorinated thiols (e.g., 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol) are synthesized via methods applicable to alkynes, involving nucleophilic substitution or radical pathways .
- Environmental Impact: Nonafluorohex-1-ene is classified under greenhouse gas monitoring guidelines due to its radiative efficiency, though its short half-life limits long-term accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
